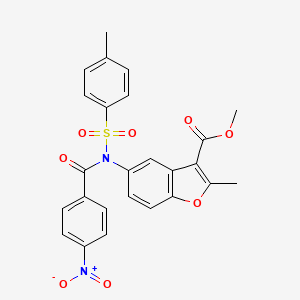
methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” is a complex organic compound . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds, including “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate”, involves complex chemical reactions . For example, a benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” is complex, with a benzofuran ring as a core structural unit . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” are complex and involve multiple steps . For example, the synthesis of a benzofuran derivative can involve a unique free radical cyclization cascade .Applications De Recherche Scientifique
Voltage-Clamp Studies and L-type Ca2+ Channels
The compound's analogues have been used in voltage-clamp studies to explore L-type Ca2+ channels in cells. Visentin et al. (1999) synthesized racemic methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their benzofuroxanyl analogues, resolving them into enantiomers for whole-cell voltage-clamp studies on L-type Ca2+ channels. This research offers insights into the compound's potential for probing L-type Ca2+ channel structure and function (Visentin et al., 1999).
Fluorescent Response to Chemical Transformations
Nishida et al. (2005) reported on the fluorescent response of bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, which are designed as artificial β-amino acid homologues. These compounds were non-fluorescent but produced fluorescent products upon undergoing various chemical transformations (Nishida et al., 2005).
Synthesis of Novel Quinoline-3-carboxylic Acid Derivatives
Gao et al. (2011) explored the synthesis of novel quinoline-3-carboxylic acid derivatives, which included a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This provides a method for synthesizing new compounds that could have potential applications in various fields of scientific research (Gao et al., 2011).
Antimicrobial, Anti-inflammatory, and Analgesic Activity
Rajanarendar et al. (2013) synthesized a series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This study indicates potential pharmaceutical applications for benzofuran derivatives (Rajanarendar et al., 2013).
Catalytic Approaches to Functionalized Isoindolinone and Isobenzofuranimine Derivatives
Mancuso et al. (2014) explored palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives. This research could be particularly relevant for the synthesis of complex organic compounds and pharmaceuticals (Mancuso et al., 2014).
Antibacterial Activity and Quantitative Structure-Activity Relationships
Hadj-esfandiari et al. (2007) synthesized a new series of benzofuranones and evaluated their antibacterial activity, demonstrating significant inhibition against various bacteria. This research contributes to understanding the potential antibacterial properties of benzofuran derivatives (Hadj-esfandiari et al., 2007).
Antiproliferative Activity and Tubulin Polymerization Inhibition
Pieters et al. (1999) studied dihydrobenzofuran lignans and related compounds for their potential antitumor activity, focusing on their ability to inhibit tubulin polymerization. This research provides valuable insights into the use of benzofuran derivatives as potential antitumor agents (Pieters et al., 1999).
Orientations Futures
Benzofuran compounds, including “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Mécanisme D'action
Target of Action
The compound, also known as methyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)4-nitrobenzamido]-1-benzofuran-3-carboxylate, is a complex molecule that may interact with multiple targets. It is known that both indole and benzofuran derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the biological activities of indole and benzofuran derivatives that the compound likely interacts with its targets to modulate their function . This modulation could result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole and benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the biological activities associated with indole and benzofuran derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . These could include modulation of receptor activity, alteration of cellular processes, and changes to gene expression .
Propriétés
IUPAC Name |
methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8S/c1-15-4-11-20(12-5-15)36(32,33)26(24(28)17-6-8-18(9-7-17)27(30)31)19-10-13-22-21(14-19)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJEBDPZGWWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
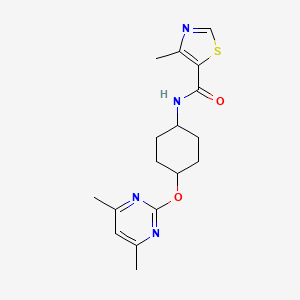
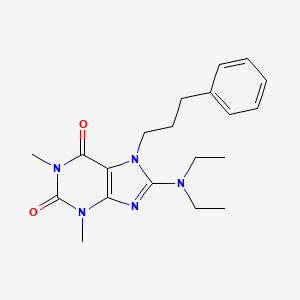
![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

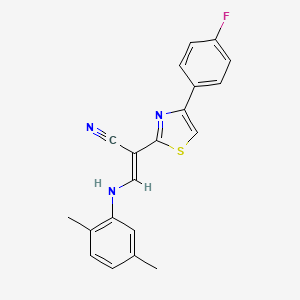
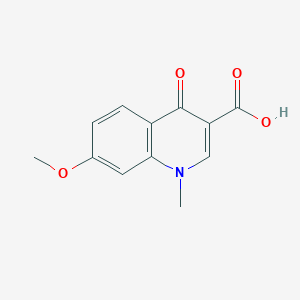
![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)
